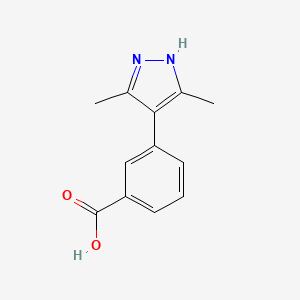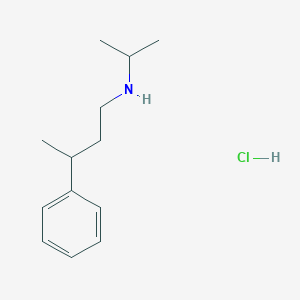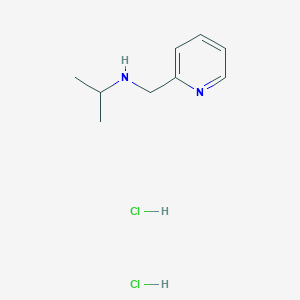
4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% (4-DFPF) is a phenolic compound with a wide range of applications in the field of organic chemistry. It is commonly used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and fragrances. 4-DFPF has also been used in the development of new materials and in the study of biological systems.
Applications De Recherche Scientifique
4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% has been used in the study of biological systems, such as enzymes and cell membranes.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is not well understood, but it is believed to involve the formation of a complex with a metal ion. This complex is thought to interact with the enzyme or cell membrane, resulting in a change in its structure or function. In addition, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is believed to interact with other molecules, such as proteins, lipids, and carbohydrates, in order to produce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed to interact with enzymes and cell membranes in order to produce a desired effect. Additionally, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is thought to interact with other molecules, such as proteins, lipids, and carbohydrates, in order to produce a desired effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in lab experiments include its high purity, its low cost, and its availability. Additionally, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is relatively easy to synthesize and can be used in a variety of experiments. The main disadvantage of using 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in lab experiments is that its mechanism of action is not well understood.
Orientations Futures
The future directions for 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% research include further studies on its biochemical and physiological effects, as well as its mechanism of action. Additionally, further studies on the synthesis of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% and its use in the development of new materials are needed. Finally, further studies on the use of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in the study of biological systems, such as enzymes and cell membranes, are also needed.
Méthodes De Synthèse
4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% can be synthesized in different ways, depending on the desired end product. Generally, the synthesis of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% involves the reaction of 3,5-dimethoxybenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is typically carried out at a temperature of 60-70°C. The reaction yields 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in 95% purity.
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-6-11(7-14(8-13)19-2)10-3-4-15(17)12(5-10)9-16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJMJIEAKFEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659210 |
Source


|
| Record name | 4-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1063714-84-0 |
Source


|
| Record name | 4-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)

![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
amine](/img/structure/B6343933.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)


![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)
amine hydrochloride](/img/structure/B6343968.png)

amine hydrochloride](/img/structure/B6343971.png)